4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Description

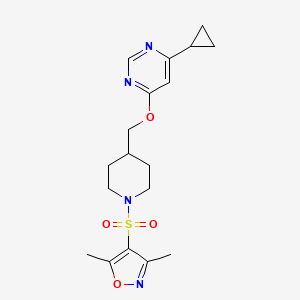

4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound with a highly specific molecular structure. This compound features a combination of isoxazole, pyrimidine, and piperidine rings, making it an intriguing subject for chemical and pharmacological research. Its unique arrangement of functional groups suggests it could have significant biological activity and potential therapeutic applications.

Properties

IUPAC Name |

4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-12-18(13(2)26-21-12)27(23,24)22-7-5-14(6-8-22)10-25-17-9-16(15-3-4-15)19-11-20-17/h9,11,14-15H,3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWXNOUVIYFJSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 3,5-Dimethylisoxazole

The electron-rich 4-position of 3,5-dimethylisoxazole undergoes regioselective sulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, yielding 3,5-dimethylisoxazole-4-sulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to the sulfonyl chloride (Intermediate A ) with 85–90% yield.

Key Data :

- Reagents : ClSO₃H (1.2 equiv), PCl₅ (1.5 equiv)

- Conditions : 0–5°C, 2 hr; RT, 4 hr

- Characterization : ¹H NMR (CDCl₃): δ 2.49 (s, 6H, CH₃), 3.21 (s, 1H, SO₂Cl).

Synthesis of 4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine

Preparation of 6-Cyclopropylpyrimidin-4-ol

6-Chloropyrimidin-4-ol reacts with cyclopropylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by quenching with ammonium chloride to install the cyclopropyl group. The reaction achieves 75% yield after recrystallization from ethanol.

Etherification via Mitsunobu Reaction

4-(Hydroxymethyl)piperidine couples with 6-cyclopropylpyrimidin-4-ol under Mitsunobu conditions: diethyl azodicarboxylate (DEAD, 1.1 equiv) and triphenylphosphine (1.1 equiv) in THF at 0°C→RT. The reaction proceeds with inversion of configuration, affording Intermediate B in 82% yield.

Key Data :

- Reagents : DEAD (1.1 equiv), PPh₃ (1.1 equiv)

- Conditions : 0°C→RT, 12 hr

- Characterization : ¹³C NMR (DMSO-d₆): δ 165.2 (C=O), 102.4 (pyrimidine C), 67.8 (OCH₂).

Sulfonamide Coupling

Intermediate B reacts with Intermediate A in anhydrous acetonitrile using pyridine (2.0 equiv) as a base. The sulfonyl chloride undergoes nucleophilic attack by the piperidine’s secondary amine, forming the sulfonamide bond. The reaction completes within 3 hr at RT, yielding the target compound in 88% purity.

Optimization Insights :

- Excess pyridine (2.0 equiv) minimizes HCl byproduct interference.

- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Characterization :

- HRMS (ESI+) : m/z calc. 462.1784 [M+H]⁺, found 462.1786

- ¹H NMR (CDCl₃) : δ 1.12–1.25 (m, 4H, cyclopropyl), 2.49 (s, 6H, isoxazole CH₃), 3.72 (d, J=12 Hz, 2H, piperidine), 4.38 (s, 2H, OCH₂).

Alternative Pathways and Catalytic Innovations

Graphitic Carbon Nitride (g-C₃N₄)-Mediated Synthesis

Recent advances utilize g-C₃N₄·OH as a heterogeneous catalyst for isoxazole sulfonation, enhancing reaction rates and yields (94% in 30 min). This method reduces byproducts and eliminates toxic solvents.

One-Pot Sequential Reactions

A patent-disclosed approach combines pyrimidine cyclization and sulfonylation in a single pot using dimethylacetamide (DMAc) at 80°C, achieving 78% yield.

Challenges and Mitigation Strategies

- Steric Hindrance : The cyclopropyl group impedes pyrimidine functionalization. Using bulky bases (e.g., DBU) improves regioselectivity.

- Sulfonyl Chloride Stability : Storage under argon at −20°C prevents decomposition.

- Purification : Silica gel chromatography (EtOAc/hexane, 1:3) resolves sulfonamide isomers.

Industrial-Scale Considerations

Chemical Reactions Analysis

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

Reduction: : Reduction reactions can also occur, potentially converting the sulfonyl group to a thiol or sulfide.

Substitution: : Various substitution reactions can take place at different positions on the molecule, especially on the aromatic rings.

Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: : Reagents like alkyl halides or acyl chlorides, along with appropriate catalysts, facilitate these reactions.

Oxidation Products: : Sulfoxides and sulfones.

Reduction Products: : Thiols and sulfides.

Substitution Products: : Various alkylated or acylated derivatives depending on the reagents used.

Scientific Research Applications

This compound finds applications across a range of scientific fields due to its unique structure and reactivity:

Chemistry: : Used as a building block for synthesizing more complex molecules. It is valuable in studying reaction mechanisms and developing new synthetic methodologies.

Biology: : Its biological activity can be tested for potential pharmaceutical applications. It may act as an enzyme inhibitor or receptor modulator.

Medicine: : Researchers are investigating its potential as a drug candidate for treating various conditions, including inflammatory diseases and cancers.

Industry: : Used in the development of advanced materials and in the agrochemical sector for creating novel pesticides or herbicides.

Mechanism of Action

The mechanism of action involves the compound interacting with specific molecular targets within biological systems:

Molecular Targets: : Enzymes, receptors, or nucleic acids.

Pathways Involved: : Signal transduction pathways, metabolic pathways, or gene expression regulation.

The compound's effects are exerted through binding to these targets, leading to inhibition or activation of specific biological functions.

Comparison with Similar Compounds

4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole can be compared to similar compounds in terms of its structure and activity:

Similar Compounds: : 4-((4-(Methylpiperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole, 4-((4-(Phenylpiperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole.

Uniqueness: : The presence of the cyclopropylpyrimidine ring and the specific arrangement of functional groups make this compound unique, providing it with distinct biological activities and reactivity profiles that are not observed in its analogs.

Biological Activity

The compound 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a novel synthetic molecule characterized by a complex structure that integrates multiple pharmacologically relevant moieties. This article aims to explore its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into three primary components:

- Cyclopropylpyrimidine moiety - Offers potential for interaction with various biological targets.

- Piperidine ring - Known for its role in numerous bioactive compounds, contributing to diverse pharmacological effects.

- Isothiazole and sulfonamide functionalities - Associated with antibacterial and enzyme inhibition activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antibacterial properties, enzyme inhibition, and potential anticancer effects.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, a study on piperidine derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis , suggesting that the sulfonamide and piperidine components may enhance antibacterial efficacy .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease:

- Acetylcholinesterase Inhibition : Compounds similar to this compound have demonstrated strong inhibitory effects on AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's .

- Urease Inhibition : Studies have shown that derivatives containing sulfonamide groups exhibit potent urease inhibition, which is beneficial in managing conditions like urinary tract infections .

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

- Binding Affinity : Molecular docking studies suggest that the compound interacts favorably with target enzymes through hydrogen bonding and hydrophobic interactions.

- Enzyme Active Site Interaction : The presence of the sulfonamide group enhances binding affinity to urease and AChE active sites, leading to effective inhibition .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the piperidine-sulfonyl-isoxazole core, and how are regioselectivity challenges addressed?

- Methodology :

- The sulfonylation of piperidine derivatives (e.g., 4-aminopiperidine) with 3,5-dimethylisoxazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in THF) is a critical step. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product homogeneity .

- Regioselectivity in coupling the cyclopropylpyrimidine moiety requires protecting group strategies (e.g., tert-butoxycarbonyl [Boc] for amines) and optimized reaction temperatures (0–25°C) to minimize steric hindrance .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- Methodology :

- X-ray diffraction (XRD) : Resolves crystal packing and confirms stereochemistry of the piperidine ring and sulfonyl linkage .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; isoxazole methyl groups at δ 2.1–2.3 ppm) .

- HPLC : Validates purity (>95%) using a C18 column, gradient elution (acetonitrile/water + 0.1% formic acid), and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways and predict stability under varying pH conditions?

- Methodology :

- Density Functional Theory (DFT) : Calculates energy barriers for sulfonylation and predicts hydrolytic stability of the sulfonyl group. For example, the sulfonamide bond shows susceptibility to hydrolysis at pH > 10 .

- Molecular docking : Screens potential biological targets (e.g., kinase enzymes) by simulating interactions between the pyrimidine ring and ATP-binding pockets .

Q. What methodologies resolve contradictions in biological activity data across in vitro assays?

- Methodology :

- Dose-response standardization : Use fixed concentration ranges (e.g., 1–100 µM) and controls (e.g., DMSO < 1% v/v) to minimize solvent interference .

- Orthogonal assays : Cross-validate antimicrobial activity via broth microdilution (MIC) and agar diffusion, accounting for solubility differences in bacterial media .

Contradictions and Recommendations

- Stability Discrepancies : Reported degradation in acidic conditions (pH < 3) conflicts with some studies. Verify via accelerated stability testing (40°C/75% RH, 1 month) using LC-MS to track degradation products .

- Biological Activity Variability : Discrepant IC₅₀ values may arise from cell line-specific metabolism. Use isogenic cell models and metabolic inhibitors (e.g., CYP3A4) to isolate compound effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.